molecular formula C21H21NO6 B2766709 [5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(3,4-dimethoxyphenyl)acetate CAS No. 953176-87-9

[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(3,4-dimethoxyphenyl)acetate

Cat. No.: B2766709
CAS No.: 953176-87-9
M. Wt: 383.4
InChI Key: DMDVKLGGKXCDSH-UHFFFAOYSA-N
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Description

[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(3,4-dimethoxyphenyl)acetate is an organic compound that features a combination of isoxazole and methoxyphenyl groups

Scientific Research Applications

[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(3,4-dimethoxyphenyl)acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Isoxazoles have been found to have a wide range of biological activities, including antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc .

Future Directions

Isoxazoles are of interest in medicinal chemistry due to their wide range of biological activities. Future research could involve synthesizing new isoxazole derivatives and testing their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(3,4-dimethoxyphenyl)acetate typically involves the reaction of 4-methoxyphenyl isoxazole with 3,4-dimethoxyphenyl acetic acid. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions to facilitate esterification.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(3,4-dimethoxyphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The isoxazole ring can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and alkyl halides are used under conditions such as heating or the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(3,4-dimethoxyphenyl)acetate is unique due to its combination of isoxazole and methoxyphenyl groups, which confer specific chemical and biological properties

Properties

IUPAC Name

[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(3,4-dimethoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6/c1-24-17-7-5-15(6-8-17)19-12-16(22-28-19)13-27-21(23)11-14-4-9-18(25-2)20(10-14)26-3/h4-10,12H,11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDVKLGGKXCDSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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